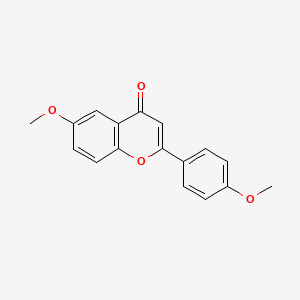

6,4'-Dimethoxyflavone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14O4 |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

6-methoxy-2-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)17-10-15(18)14-9-13(20-2)7-8-16(14)21-17/h3-10H,1-2H3 |

InChI Key |

ANVFDWBCVDQNEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC |

Synonyms |

6-Methoxy-2-(4-Methoxy-phenyl)-Chromen-4-one |

Origin of Product |

United States |

Chemical Synthesis and Structural Modification of 6,4 Dimethoxyflavone

Strategies for the De Novo Synthesis of 6,4'-Dimethoxyflavone

The de novo synthesis of flavones, including this compound, is most commonly achieved through methods that construct the heterocyclic chromen-4-one (C ring) system from acyclic precursors. Key strategies include the Baker-Venkataraman rearrangement and, more frequently, the oxidative cyclization of chalcone (B49325) intermediates. ugm.ac.idresearchgate.net

The synthesis from a chalcone precursor is a widely employed two-step process:

Claisen-Schmidt Condensation: This initial step involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone (an α,β-unsaturated ketone). ugm.ac.idljmu.ac.uk For the synthesis of the specific precursor to this compound, 2'-hydroxy-5'-methoxyacetophenone (B48926) would be reacted with 4-methoxybenzaldehyde. The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) (NaOH) in an ethanol (B145695) solution at room temperature. ugm.ac.idresearchgate.net

Oxidative Cyclization: The resulting 2'-hydroxychalcone (B22705) undergoes cyclization to form the flavone (B191248) core. A common and efficient method for this transformation is the use of an iodine (I₂) catalyst in dimethyl sulfoxide (B87167) (DMSO). ugm.ac.idresearchgate.net The mixture is heated under reflux, leading to the oxidative cyclization of the chalcone to yield this compound. ugm.ac.id This I₂-DMSO system is considered a convenient alternative to other oxidizing agents that may require harsh conditions or lead to a mixture of products. ugm.ac.id

Alternative methods for flavone synthesis include the Allan-Robinson synthesis, which involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride. ugm.ac.idresearchgate.net Another prominent route is the Baker-Venkataraman reaction, where a 2-hydroxyacetophenone (B1195853) is first converted to an ester, which then rearranges in the presence of a base to form a 1,3-diketone intermediate that subsequently cyclizes to the flavone structure. ugm.ac.idsysrevpharm.org

Table 1: Key Stages in the De Novo Synthesis of this compound via Chalcone Intermediate

| Step | Reaction Name | Reactants | Key Reagents/Conditions | Product |

| 1 | Claisen-Schmidt Condensation | 2'-hydroxy-5'-methoxyacetophenone + 4-methoxybenzaldehyde | NaOH, Ethanol, Room Temperature | 2'-Hydroxy-4,4'-dimethoxychalcone |

| 2 | Oxidative Cyclization | 2'-Hydroxy-4,4'-dimethoxychalcone | I₂, DMSO, Reflux | This compound |

Synthetic Approaches to this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a key strategy for exploring structure-activity relationships and developing compounds with improved biological profiles. nih.gov These structural modifications can be made to the A, B, or C rings of the flavone scaffold. nih.govmdpi.com

One approach involves modifying the initial building blocks used in de novo synthesis. For instance, using differently substituted acetophenones or benzaldehydes in the Claisen-Schmidt condensation allows for the introduction of a wide variety of functional groups onto the A and B rings of the final flavone product. ljmu.ac.uk

Another strategy is the chemical modification of a pre-synthesized flavone core. Several methods have been reported for the derivatization of flavones:

Aryl-Amide Formation: Researchers have synthesized trimethoxyflavone-based aryl-amides by creating an amide bond at the 3' and 4' positions of the B ring. nih.govmdpi.compreprints.org This involves using 3'-amino or 4'-amino flavone precursors coupled with various acyl chlorides, or 3'-carboxyl precursors condensed with aryl amines. nih.govmdpi.com

Mannich Base Derivatives: The Mannich reaction can be applied to flavones with available acidic protons, such as those with hydroxyl groups. This reaction introduces an aminomethyl group, typically using formaldehyde (B43269) and a primary or secondary amine. mdpi.compreprints.org For example, natural flavones like baicalein (B1667712) and luteolin (B72000) have been derivatized at position 8 of the chromone (B188151) moiety. mdpi.com

Heterocyclic Functionalization: The flavone ring can be functionalized with various heterocyclic moieties to create hybrid compounds. New derivatives have been synthesized by introducing an aminophenoxy group at different positions of the A ring. mdpi.com Specifically, a 4-aminophenoxy group at the C-6 position has been shown to be beneficial for selective cytotoxicity in cancer cell lines. mdpi.com

Microwave-Assisted Arylation: Fused tetracyclic flavones have been produced through palladium-catalyzed intramolecular direct arylation reactions. researchgate.net This method involves functionalizing polyalkoxy flavones with a 2-bromobenzyl bromide and then using microwave irradiation to facilitate the ring-closing reaction. researchgate.net

Table 2: Synthetic Strategies for this compound Analogues

| Synthetic Strategy | Target Modification | Example Precursors/Reagents | Resulting Analogue Type |

| Modified De Novo Synthesis | A and B Rings | Substituted acetophenones and benzaldehydes | Flavones with varied substitution patterns |

| Aryl-Amide Formation | B Ring | 3'-amino-flavone precursors, acyl chlorides | Flavone-aryl-amides |

| Mannich Reaction | A Ring | Flavone with acidic proton, formaldehyde, primary/secondary amines | Flavone Mannich bases |

| Heterocyclic Functionalization | A Ring | Flavone core, aminophenoxy moieties | Aminophenoxy-flavone derivatives |

| Intramolecular Arylation | C Ring Fusion | Polyalkoxy flavones, 2-bromobenzyl bromide, Palladium catalyst | Benzopyran-fused flavones |

Chemical Derivatization and Functionalization for Enhanced Research Utility

Chemical derivatization of the this compound structure is performed to modulate its physicochemical properties (e.g., solubility, lipophilicity) and to probe its interactions with biological targets. Such modifications are essential for developing tool compounds for research and potentially improving therapeutic efficacy.

Common derivatization reactions for flavonoids include:

Methylation and Demethylation: The methoxy (B1213986) groups of this compound can be selectively cleaved to yield hydroxyl groups, or additional hydroxyl groups on a related scaffold can be methylated. For instance, selective methylation can be achieved using methyl iodide (CH₃I) with potassium carbonate (K₂CO₃) in acetone (B3395972). This allows for a systematic study of the role of methoxy versus hydroxy groups at specific positions.

Oxidation and Reduction: The flavone core can be chemically altered through oxidation or reduction. Oxidation, for example with potassium permanganate (B83412) (KMnO₄), can lead to quinone-type structures, while reduction with sodium borohydride (B1222165) (NaBH₄) can convert the flavone into a flavanone.

Sulfenylation: A regioselective C-H functionalization method has been developed to introduce sulfur-containing groups onto the flavone skeleton. Using an ammonium (B1175870) iodide-induced reaction with DMSO or a sulfonyl hydrazide as the sulfenylating agent, MeS- (methylthio) or other R-S- groups can be attached to the flavone, creating novel C-S bonds. researchgate.net

Halogenation: Introducing halogen atoms like fluorine, chlorine, or bromine onto the flavone structure is a common strategy in medicinal chemistry to alter electronic properties and metabolic stability. Brominated compounds, for example, have shown enhanced antitumor activity in some flavone hybrid series. mdpi.com

Coupling Reactions: The flavone skeleton can be coupled to other pharmacologically active molecules to create hybrid compounds. For instance, the hydroxyl groups of flavones like chrysin (B1683763) and kaempferol (B1673270) have been derivatized with functionalized 1,2,3-triazoles. mdpi.com

These functionalization strategies provide researchers with a chemical toolbox to fine-tune the properties of this compound, enabling the synthesis of probes for mechanism-of-action studies and the development of analogues with optimized biological activity profiles. mdpi.com

Pharmacological and Biological Activity Profiling of 6,4 Dimethoxyflavone: Preclinical Investigations

Preclinical Evaluation of Anti-Inflammatory Modulatory Effects

The compound 6,4'-dimethoxyflavone, a naturally occurring flavonoid, has demonstrated notable anti-inflammatory properties in a variety of preclinical studies. cymitquimica.com Its efficacy stems from its ability to interact with and modulate key components of the inflammatory cascade.

Inhibition of Inflammatory Mediators and Enzymes

Research has highlighted the capacity of dimethoxyflavones to suppress crucial enzymes involved in the inflammatory process. Studies have shown that certain dimethoxyflavones can inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with a more pronounced inhibitory effect on COX-2. nih.gov COX-2 is a key enzyme responsible for the production of prostaglandins, which are significant mediators of inflammation and pain. nih.govmdpi.com The inhibition of COX-2 is a primary target for many anti-inflammatory drugs. mdpi.com

Furthermore, the anti-inflammatory actions of some dimethoxyflavones extend to the inhibition of lipoxygenase (LOX) enzymes. nih.gov Specifically, certain methoxyflavones have been investigated for their inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are another class of inflammatory mediators. nih.gov For instance, one study synthesized a series of methoxyflavones and found that one derivative exhibited the best 5-LOX inhibitory activity among the tested compounds. nih.gov

The table below summarizes the inhibitory effects of related dimethoxyflavones on key inflammatory enzymes.

| Compound/Derivative | Target Enzyme | Observed Effect | Reference |

| Dimethoxy flavones | COX-1 and COX-2 | Inhibition of both isoforms, with higher inhibition of COX-2. | nih.gov |

| Methoxyflavone (F2) | COX-2 | Selective inhibition with an inhibition rate of 98.96 ± 1.47%. | nih.gov |

| Methoxyflavone (F5) | 5-LOX | Best inhibitory activity among the tested flavones (33.65 ± 4.74%). | nih.gov |

Modulation of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), are central to the initiation and amplification of inflammatory responses. nih.govthermofisher.com Preclinical studies have demonstrated that this compound and related methoxylated flavones can effectively modulate the production of these key signaling molecules.

For example, 7,7″-Dimethoxyagastisflavone (DMGF), a biflavonoid, was found to inhibit the production of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-induced macrophages. nih.gov Similarly, another study showed that a dimethoxylated form of chrysin (B1683763) significantly reduced the secretion of several pro-inflammatory mediators, including IL-6 and macrophage chemoattractant protein-1 (MCP-1), in an intestinal inflammation model. nih.gov This modulation of cytokine production is a critical aspect of the anti-inflammatory profile of these compounds. nih.govnih.gov

The following table details the effects of related dimethoxyflavones on pro-inflammatory cytokine production.

| Compound/Derivative | Cell/Model System | Cytokine(s) Affected | Observed Effect | Reference |

| 7,7″-Dimethoxyagastisflavone (DMGF) | LPS-induced macrophages | TNF-α, IL-1β, IL-6 | Inhibition of production. | nih.gov |

| Dimethoxylated chrysin (CHRY-DM) | IL-1β-stimulated Caco-2 cells | IL-6, MCP-1 | Significant reduction in secretion. | nih.gov |

| 3',4'-Dimethoxyflavone (B191118) | Not specified | Pro-inflammatory cytokines | Reduction in expression. |

Effects on Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that regulate the inflammatory response. One of the most significant of these is the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a pivotal role in controlling the expression of genes involved in inflammation, including those for pro-inflammatory cytokines and enzymes like COX-2.

Studies have shown that methoxylated flavones can inhibit the activation of the NF-κB signaling pathway. nih.gov For instance, the dimethoxylated form of chrysin demonstrated a more pronounced inhibition of NF-κB activation compared to its unmethylated counterpart in an intestinal cell model. nih.gov This inhibition of NF-κB is a key mechanism through which these compounds exert their broad anti-inflammatory effects. nih.gov

Another important pathway implicated in inflammation is the mitogen-activated protein kinase (MAPK) pathway. Research suggests that some flavonoids modulate this pathway as well. Furthermore, 7,7″-dimethoxyagastisflavone has been shown to downregulate the transcriptional activity of estrogen receptor alpha (ERα), which in turn reduces cytokine release and transmigration in inflammatory macrophages. nih.gov

Mechanistic Studies on Antiproliferative and Anticancer Activities

In addition to its anti-inflammatory properties, this compound has been investigated for its potential as an anticancer agent. cymitquimica.com Preclinical research has begun to unravel the molecular mechanisms underlying its antiproliferative and pro-apoptotic effects in various cancer cell models.

Induction of Cell Cycle Arrest in In Vitro Cancer Models

A key strategy in cancer therapy is to halt the uncontrolled proliferation of malignant cells. One way to achieve this is by inducing cell cycle arrest, a process that stops cells from progressing through the different phases of division.

Studies have shown that certain dimethoxyflavones can induce cell cycle arrest in cancer cells. For example, a related compound, 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF), was found to cause cell cycle arrest in the G1 phase in MKN28 gastric cancer cells. archivesofmedicalscience.com This was accompanied by a marked down-regulation of the c-Myc oncogene, which is known to play a vital role in cell cycle regulation. archivesofmedicalscience.com Similarly, 3'-hydroxy-3,4'-dimethoxyflavone induced G2-M cell cycle arrest in human leukemia cell lines. nih.gov

The table below summarizes the effects of related dimethoxyflavones on the cell cycle in different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Phase of Cell Cycle Arrest | Associated Molecular Changes | Reference |

| 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF) | MKN28 (Gastric Cancer) | G1 phase | Down-regulation of c-Myc, increased p21 expression. | archivesofmedicalscience.comarchivesofmedicalscience.com |

| 3'-hydroxy-3,4'-dimethoxyflavone | HL-60, MOLT-3, U-937 (Leukemia) | G2-M phase | Not specified. | nih.gov |

| 4',7-dimethoxyflavanone | MCF-7 (Breast Cancer) | G2/M phase | Increase in CDK1 and cyclin B. | nih.gov |

Promotion of Apoptotic Pathways in Malignant Cells

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. A hallmark of cancer is the ability of malignant cells to evade apoptosis. Therefore, compounds that can induce apoptosis in cancer cells are of significant therapeutic interest.

Several studies have demonstrated that this compound and its analogs can promote apoptosis in various cancer cell lines. For instance, 5-hydroxy-7,4'-dimethoxyflavone was observed to induce DNA fragmentation, a characteristic feature of apoptosis, in GL-15 glioblastoma cells after 72 hours of treatment. scielo.br Another study on human leukemia cells showed that 3'-hydroxy-3,4'-dimethoxyflavone was a potent inducer of apoptosis. nih.gov This process was found to be mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov The study also observed the release of cytochrome c from mitochondria, a key event in the intrinsic pathway of apoptosis. nih.gov

The following table provides an overview of the pro-apoptotic effects of related dimethoxyflavones.

| Compound/Derivative | Cancer Cell Line | Key Apoptotic Events | Reference |

| 5-hydroxy-7,4'-dimethoxyflavone | GL-15 (Glioblastoma) | DNA fragmentation. | scielo.br |

| 3'-hydroxy-3,4'-dimethoxyflavone | HL-60, MOLT-3, U-937 (Leukemia) | Caspase activation, cytochrome c release, dissipation of mitochondrial membrane potential. | nih.gov |

| 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF) | MKN28 (Gastric Cancer) | Significant increase in early and late apoptotic cell population. | archivesofmedicalscience.com |

Modulation of Key Oncogenic Signaling Pathways (e.g., p38, ERK, Nrf2, NF-κB)

Preclinical studies have demonstrated that this compound and structurally similar flavonoids can influence several key oncogenic signaling pathways. These pathways are crucial for cell proliferation, survival, and inflammatory responses, which are often dysregulated in cancer.

The mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK, are central to regulating cellular processes. Some flavonoids have been shown to modulate these pathways. For instance, the inhibition of the ERK 1/2-mediated cell survival pathway is a mechanism through which some flavonoids exert their anti-angiogenic effects. mdpi.com In the context of cardiac fibroblasts, a structurally related compound, 5,8-dihydroxy-4′,7-dimethoxyflavone (DDF), was found to induce heme oxygenase-1 (HO-1) expression through the activation of the p38 MAPK pathway. nih.gov This suggests that dimethoxyflavones can influence p38 signaling, although the specific effects of the 6,4'-isomer on cancer cells require further elucidation.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of cellular defense against oxidative stress. DDF has been shown to stimulate the phosphorylation and nuclear translocation of Nrf2, leading to the expression of antioxidant proteins like HO-1. nih.gov This activation of the Nrf2 pathway is a protective mechanism against oxidative damage. nih.gov There is a known crosstalk between the Nrf2 and NF-κB pathways, where they can co-regulate cellular responses to oxidative stress and inflammation. frontiersin.org In some instances, activation of the Nrf2 pathway can have an inhibitory effect on the NF-κB pathway. frontiersin.org

The NF-κB (nuclear factor-kappa B) pathway is a key player in inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Some flavonoids can modulate key signaling pathways, including the NF-κB pathway. For example, fisetin, another flavonoid, has been shown to suppress the p38 MAPK-dependent NF-κB signaling pathway. dntb.gov.ua The interplay between these pathways is complex; for example, ulinastatin has been shown to alleviate brain injury by inhibiting neuroinflammation via the ROS/MAPK/Nrf2 signaling pathway, which can in turn affect NF-κB activity. scielo.br While direct evidence for this compound is still emerging, the activity of related flavonoids suggests its potential to modulate these interconnected oncogenic signaling cascades.

Inhibition of Matrix Metalloproteinases (MMPs) and Cellular Invasion

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes that play a crucial role in the degradation of the extracellular matrix (ECM). nih.govmdpi.com This degradation is a critical step in cancer cell invasion, metastasis, and angiogenesis. nih.govmdpi.com The expression of multiple MMP family members often correlates with tumor progression. nih.gov

Several flavonoids have demonstrated the ability to inhibit the activity and expression of MMPs. For example, luteolin (B72000) has been found to reduce the expression of MMP-2 and MMP-9. mdpi.com Similarly, a study on 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone showed that it could down-regulate the levels of MMP-2 and MMP-9 in gastric cancer cells, thereby inhibiting their invasion and migration. archivesofmedicalscience.com MMP-2 and MMP-9 are particularly important as they degrade type IV collagen, a major component of the basement membrane. archivesofmedicalscience.com

While direct studies on this compound's effect on MMPs are not extensively detailed in the provided results, the inhibitory action of structurally similar flavonoids on MMPs suggests a potential mechanism by which this compound could exert anti-invasive effects. The ability to suppress these key enzymes highlights a promising avenue for its anticancer activity.

Suppression of Cancer Stem Cell Markers and Stemness

Cancer stem cells (CSCs) are a subpopulation of tumor cells possessing self-renewal capabilities and the ability to drive tumor initiation and growth. nih.gov These cells are often resistant to conventional therapies and are implicated in cancer relapse. mdpi.com CSCs are identified by the expression of specific markers, which can vary between different cancer types. nih.govbiocompare.com

Commonly used CSC markers include CD44, CD133, and aldehyde dehydrogenase 1 (ALDH1). nih.govmdpi.com The transcription factors OCT4, SOX2, and NANOG are also key regulators of the "stemness" phenotype. biocompare.com

While the direct effects of this compound on specific CSC markers and stemness properties are not detailed in the provided search results, the broader class of flavonoids is being investigated for its potential to target CSCs. The ability to suppress CSC populations would represent a significant therapeutic advantage. Further research is needed to specifically elucidate the role of this compound in modulating CSC markers and pathways.

Anti-angiogenic Mechanisms (e.g., VEGFR2, HIF-1α downregulation)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. spandidos-publications.comnih.gov A key signaling pathway in this process involves the vascular endothelial growth factor (VEGF) and its receptor, VEGFR2. mdpi.comspandidos-publications.com Hypoxia-inducible factor-1α (HIF-1α) is a critical transcription factor that regulates the expression of VEGF in response to low oxygen levels within the tumor microenvironment. spandidos-publications.com

Tricin (B192558), a structurally related flavone (B191248) (4',5,7-trihydroxy-3',5'-dimethoxyflavone), has been shown to possess potent anti-angiogenic properties. spandidos-publications.comnih.gov It effectively suppresses the proliferation, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs). spandidos-publications.comnih.gov The anti-angiogenic mechanism of tricin involves a dual action: it downregulates VEGFR2 signal transduction in endothelial cells and inhibits the expression of VEGF in tumor cells by preventing the accumulation of HIF-1α. spandidos-publications.comnih.gov This dual inhibition of both VEGFR2 and HIF-1α activities presents a promising strategy for anti-angiogenic therapy. spandidos-publications.com

Given the structural similarities, it is plausible that this compound could also exert anti-angiogenic effects through similar mechanisms involving the downregulation of the HIF-1α/VEGF/VEGFR2 signaling axis.

Interactions with Protein Kinases (e.g., PKC, CK-2, PIM-1, DAPK-1, CDK2)

Protein kinases are key regulators of numerous cellular processes, and their dysregulation is a hallmark of cancer. Flavonoids have been shown to interact with and inhibit various protein kinases.

Protein Kinase C (PKC): Certain isoforms of PKC have been reported to interact with other proteins that are also targets of flavonoids, suggesting a complex regulatory network. nih.gov

Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that is often overexpressed in cancer and is involved in cell growth, proliferation, and survival. ijbs.com Some inhibitors have been developed that dually target CK2 and PIM-1 kinases. nih.govmdpi.com The regulatory β subunit of CK2 has been shown to interact with other protein kinases, highlighting its role as a potential hub in signaling networks. ijbs.com

PIM-1 Kinase: PIM-1 is another serine/threonine kinase that plays a role in cell survival and apoptosis resistance. mdpi.com Dual inhibitors of CK2 and PIM-1 have been shown to be effective in inducing apoptosis in cancer cells. nih.govmdpi.com

Death-Associated Protein Kinase 1 (DAPK-1): DAPK-1 is a calcium/calmodulin-regulated serine/threonine kinase involved in regulating cell death. mdpi.com It can interact with other signaling molecules like ERK1/2 to promote tumor suppression. mdpi.com

While specific inhibitory data for this compound against this panel of kinases is not available in the provided results, the broader family of flavonoids is known to interact with these key enzymes.

Investigation of Antioxidant and Reactive Oxygen Species Scavenging Properties

Direct Free Radical Scavenging Mechanisms

Flavonoids are well-known for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals and reactive oxygen species (ROS). nih.gov Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, can lead to cellular damage and is implicated in the development of various diseases, including cancer. nih.gov

The free radical scavenging activity of flavonoids is dependent on their chemical structure, particularly the presence and arrangement of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups. intec.edu.do The hydrogen-donating ability of the hydroxyl groups is crucial for neutralizing free radicals. rsc.org The process often involves a hydrogen atom transfer (HAT) mechanism, where the flavonoid donates a hydrogen atom to a radical, thereby stabilizing it. rsc.org

While specific data on the direct free radical scavenging IC50 values for this compound were not found, related dimethoxyflavone compounds have demonstrated antioxidant activity. For instance, 3,7-dihydroxy-3',4'-dimethoxyflavone (B600336) exhibits moderate antioxidant properties. The antioxidant potential of flavonoids is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. rsc.org

The presence of methoxy groups in this compound will influence its electronic properties and, consequently, its antioxidant capacity, though the specific contribution requires further experimental validation.

Enhancement of Endogenous Antioxidant Enzyme Systems

This compound has been noted for its potential to enhance the body's own antioxidant defenses. Flavonoids, as a class of compounds, are recognized for their ability to augment the activity of endogenous antioxidant enzymes. intec.edu.do This is a crucial mechanism for combating oxidative stress, which is an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. cetjournal.itnih.gov

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. nih.govmdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. nih.govwikipathways.org However, under conditions of oxidative stress, Nrf2 is released from Keap1 and moves to the nucleus. wikipathways.org In the nucleus, it binds to the antioxidant response element (ARE) in the promoter regions of genes that code for antioxidant enzymes, thereby initiating their transcription. mdpi.comwikipathways.org

Research has shown that certain flavonoids can activate the Nrf2 pathway, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT). cetjournal.itwikipathways.orgxiahepublishing.com For instance, studies on other dimethoxyflavones have demonstrated their capacity to stimulate the Nrf2 system and increase the production of these protective enzymes. cetjournal.itnih.gov This activation helps to protect cells from damage caused by oxidative stress. cetjournal.itnih.gov While direct studies on this compound's specific interaction with the Nrf2 pathway are still emerging, the known behavior of structurally similar flavonoids suggests a promising area for future investigation.

Neuroprotective and Neurotrophic Activity Assessments

Recent studies have identified this compound as a compound with significant neuroprotective potential, specifically through its ability to inhibit the poly(ADP-ribose) polymerase (PARP) enzyme and the subsequent parthanatos cell death pathway. nih.govmdpi.comchemsrc.com Parthanatos is a form of programmed cell death distinct from apoptosis, initiated by the overactivation of PARP-1, often in response to severe DNA damage. nih.govmdpi.com This pathway is increasingly recognized as a key contributor to neuronal loss in various neurological and neurodegenerative conditions. nih.govmdpi.com

High-throughput screening of a large number of small molecules identified 4'-methoxyflavone (B190367) and the structurally similar 3',4'-dimethoxyflavone (a compound closely related to this compound) as inhibitors of parthanatos. nih.govnih.gov Further investigations revealed that these compounds effectively reduce the synthesis and accumulation of poly(ADP-ribose) (PAR), the product of PARP activity, in cells subjected to DNA damage. nih.govchemsrc.commedchemexpress.com By mitigating the excessive production of PAR, these flavones protect cortical neurons from cell death induced by excitotoxic stimuli like N-methyl-D-aspartate (NMDA). nih.govnih.gov This inhibitory action on the PARP-mediated cell death pathway highlights the therapeutic potential of these methoxylated flavones in conditions characterized by neuronal damage. nih.gov

The structural features of these flavones, particularly the methoxylation at the 4'-position, appear to be crucial for their parthanatos-inhibiting activity. nih.govnih.gov The addition of a methoxy group at the 3'-position, as seen in 3',4'-dimethoxyflavone, does not diminish this neuroprotective effect. nih.govnih.gov These findings suggest that this compound, sharing the key 4'-methoxy group, is a strong candidate for further investigation as a neuroprotective agent targeting PARP-dependent cell death.

Building on its role as a PARP inhibitor, this compound and its analogs have demonstrated the ability to protect neurons in various cell-based models of neurodegeneration. nih.govnih.govunl.pt In these models, neuronal cells are exposed to toxins or other stressors that mimic the conditions of neurodegenerative diseases, leading to cell death. The protective effects of these flavones are evident in their capacity to maintain cell viability under such challenging conditions. nih.govnih.gov

For example, in studies using HeLa and SH-SY5Y neuroblastoma cells, 3',4'-dimethoxyflavone showed significant protection against cell death induced by the DNA-alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a compound known to trigger parthanatos. nih.govchemsrc.comnih.gov Furthermore, in primary cortical neuronal cultures, this flavone protected neurons from excitotoxicity induced by NMDA. nih.govchemsrc.comnih.govmedchemexpress.com This protection is directly linked to the inhibition of PARP and the reduction of PAR accumulation. nih.govchemsrc.commedchemexpress.com

The ability of these methoxylated flavones to preserve neuronal viability in the face of neurotoxic insults underscores their potential as therapeutic agents for neurodegenerative disorders where neuronal loss is a central feature. nih.govnih.govmdpi.com The consistent neuroprotective effects observed across different cell lines and with different neurotoxic stimuli suggest a robust mechanism of action. nih.govnih.gov

Below is a data table summarizing the neuroprotective effects of a closely related compound, 3',4'-dimethoxyflavone, in cellular models.

| Cell Line | Neurotoxic Agent | Effect of 3',4'-dimethoxyflavone | Reference |

| HeLa | MNNG | Prevents decrease in cell viability | nih.govnih.gov |

| SH-SY5Y | MNNG | Prevents decrease in cell viability | nih.govnih.gov |

| Primary Cortical Neurons | NMDA | Reduces neuronal death | nih.govchemsrc.comnih.gov |

Inhibition of Poly(ADP-ribose) Polymerase (PARP) and Parthanatos Pathways

Antimicrobial and Antifungal Activity Research

Recent research has highlighted the potential of this compound and its isomers as inhibitors of bacterial virulence, specifically by targeting two-component systems (TCS). nih.govasm.orgnih.gov TCS are crucial for bacteria to sense and respond to environmental changes, and they often regulate the expression of virulence factors. nih.govresearchgate.net The ArlRS two-component system in Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), is a key regulator of virulence and has been identified as a promising target for anti-virulence therapies. nih.govnih.govresearchgate.net

Studies have identified 3,4'-dimethoxyflavone, an isomer of this compound, as a specific inhibitor of the ArlRS TCS. nih.govnih.gov In vitro kinase assays have shown that this compound directly inhibits the autophosphorylation of the histidine kinase ArlS, a critical step in the activation of the ArlRS signaling pathway. nih.gov By blocking this pathway, the compound leads to altered gene expression, resulting in a decreased ability of S. aureus to adhere to host ligands, clump together, and evade the host's immune system. nih.gov

A structure-activity relationship (SAR) study of the flavone scaffold for ArlRS inhibition has further explored the potential of related compounds, identifying several with even greater activity than the parent compound. nih.gov This research suggests that flavones with a dimethoxy substitution pattern are promising candidates for the development of novel anti-virulence agents that can be used to combat S. aureus infections. nih.govnih.gov

Flavonoids, including dimethoxyflavones, have demonstrated notable antifungal properties, with mechanisms of action that include the disruption of fungal cell membrane integrity and the inhibition of efflux pumps. intec.edu.doresearchgate.netnih.gov The fungal cell membrane, which contains ergosterol (B1671047) as a key component, is a primary target for many antifungal agents. researchgate.netencyclopedia.pub Disruption of this membrane leads to increased permeability, leakage of intracellular components, and ultimately, fungal cell death. encyclopedia.pubfrontiersin.org

In addition to direct membrane damage, some flavonoids can interfere with the function of efflux pumps. intec.edu.doresearchgate.net These pumps are membrane proteins that actively transport antifungal drugs out of the fungal cell, leading to drug resistance. nih.govfrontiersin.orgbiomedpharmajournal.org By inhibiting these pumps, flavonoids can restore the efficacy of conventional antifungal drugs. researchgate.netnih.gov

While specific studies on this compound are ongoing, research on the related compound 5-hydroxy-7,4'-dimethoxyflavone has shown that in combination with the antifungal drug miconazole (B906), it can decrease ergosterol levels and inhibit drug efflux pumps in Candida albicans. researchgate.net This synergistic effect highlights the potential of dimethoxyflavones to act as chemosensitizing agents in antifungal therapy. researchgate.net

Inhibition of Bacterial Two-Component Systems (e.g., ArlRS TCS)

Other Significant Biological Activities in Preclinical Contexts

Preclinical research has identified this compound (also known as 3',4'-Dimethoxyflavone) as a molecule with the potential to influence the growth of human hematopoietic stem cells (HSCs). These cells are crucial for clinical applications such as transplantation and cell therapy, but their expansion outside the body (ex vivo) without losing their fundamental "stemness" is a significant challenge. d-nb.infonih.gov

An in vitro study explored the effects of this compound on the ex vivo expansion of HSCs sourced from mobilized peripheral blood. d-nb.infonih.gov The findings from this research indicate that the compound promotes the proliferation of these critical cells. When HSCs were cultured under normal oxygen levels (normoxia) with this compound, there was a notable preservation of CD34 positivity, a key marker for HSCs, after one week of culture. d-nb.infonih.gov Specifically, the presence of this compound led to a 27.8-fold increase in CD34+ cells, a significant enhancement compared to the 14.4-fold expansion observed in control cultures without the compound. nih.gov

The mechanism behind this proliferative effect is suggested to be its role as a competitive antagonist of the aryl hydrocarbon receptor (AhR). d-nb.info By inhibiting the AhR, this compound may interfere with pathways that would otherwise limit HSC self-renewal. d-nb.info

Further supporting its role in maintaining the progenitor capacity of HSCs, treatment with this compound also resulted in a higher number of primary colonies in culture assays. d-nb.infonih.gov This effect was observed under both normoxic and hypoxic (1% O2) conditions, suggesting that the compound helps preserve hematopoietic progenitors even in low-oxygen environments. d-nb.info The replating efficiency of cells treated with this compound was also substantially higher than in control cultures, further confirming the preservation of their progenitor potential. d-nb.info These findings present initial in vitro evidence for the effect of this compound on human HSCs. d-nb.infonih.gov

Table 1: Effect of this compound on Ex Vivo Expansion of Human Hematopoietic Stem Cells (CD34+)

| Condition | Treatment Group | Fold Expansion of CD34+ Cells | CD34+ Purity (%) | Primary Colony Formation |

| Normoxia (20% O₂) | Control | 14.4 | 11.6 | Baseline |

| Normoxia (20% O₂) | This compound | 27.8 | 22.1 | Significantly Increased |

| Hypoxia (1% O₂) | Control | Not specified | Not specified | Baseline |

| Hypoxia (1% O₂) | This compound | No significant effect | Not specified | Significantly Increased |

Data derived from in vitro studies on human HSCs from mobilized peripheral blood. d-nb.infonih.gov

Flavonoids as a chemical class are widely recognized for their potential antiviral properties, acting at various stages of a viral life cycle, including entry, replication, and protein translation. mdpi.comnih.gov However, specific preclinical investigations into the antiviral mechanisms of this compound are not extensively documented in publicly available research. While some studies have examined structurally similar flavonoids, such as 5-hydroxy-7,4'-dimethoxyflavone which showed activity against HIV-2, detailed mechanistic studies directly focusing on this compound against common human viruses like influenza, herpes, or HIV are limited. up.ac.za Therefore, a comprehensive understanding of its specific antiviral actions and molecular targets remains an area for future research.

While some general toxicological and pharmacological profiles suggest that this compound may possess hypolipidemic properties, direct and detailed preclinical evidence from animal models is not well-documented in the available scientific literature. chemsrc.com Studies on structurally related compounds, such as 5,7-dimethoxyflavone (B190784), have demonstrated significant hypolipidemic effects in diabetic rat models, showing reductions in serum triglycerides, total cholesterol, and LDL-C. nih.gov Research on methoxyflavone-rich extracts from plants like Kaempferia parviflora also indicates a potential for this class of compounds to lower lipid levels in dyslipidemic rats. psu.ac.th However, specific studies that isolate and evaluate the hypolipidemic efficacy of this compound in established animal models of hyperlipidemia have not been identified in the reviewed literature, pointing to a gap in the preclinical assessment of this particular compound.

Structure Activity Relationship Sar Analysis of 6,4 Dimethoxyflavone and Its Derivatives

Impact of Methoxy (B1213986) and Hydroxy Substitution Patterns on Biological Efficacy

The presence, number, and position of methoxy (-OCH₃) and hydroxy (-OH) groups on the flavone (B191248) backbone are critical determinants of the biological activity of 6,4'-dimethoxyflavone and its derivatives. The interplay between these two functional groups significantly modulates the compound's interaction with biological targets.

Research has shown that the conversion of hydroxyl groups to methoxy groups can have a profound impact on a compound's efficacy. For instance, in the context of antitrypanosomal activity, methylation of hydroxyl groups often leads to a significant reduction in potency. A notable example is the comparison between 7,8-dihydroxyflavone (B1666355) and 7,8-dimethoxyflavone, where the former shows potent activity (IC₅₀ of 0.068 μg/ml) while the latter is significantly less active (IC₅₀ of 6.1 μg/ml). nih.gov This suggests that for certain biological targets, the hydrogen-bonding capability of hydroxyl groups is crucial for effective binding.

Conversely, in other scenarios, methoxylation can enhance biological activity. For example, studies on neuroprotective agents have revealed that methoxylation at the 4'-position of the flavone structure confers the ability to inhibit parthanatos, a specific pathway of cell death. nih.gov The addition of a methoxy group at the 3'-position, as seen in 3',4'-dimethoxyflavone (B191118), does not diminish this neuroprotective effect, indicating that increased methoxylation can be beneficial for certain pharmacological profiles. nih.gov

The combination of both hydroxy and methoxy groups on the same flavone skeleton can lead to unique biological properties. For instance, the coexistence of a hydroxyl group at the C5 position and a methoxy group at the C7 position has been identified as essential for inhibiting tyrosinase activity, a key enzyme in melanin (B1238610) synthesis. ebi.ac.uk Furthermore, substitutions at the C3' and C4' positions with methoxy or hydrogen are important for the inhibition of melanogenesis. ebi.ac.uk

A study on flavone derivatives and their influence on neural stem cell (NSC) differentiation highlighted the critical role of specific methoxy group placements. nih.gov It was observed that a methoxy group at the C3' position, in conjunction with a non-bulky group at C2' and C4', was necessary for inducing astrocytogenesis. nih.gov Interestingly, while 3',4'-dimethoxyflavone did not promote astrocytic differentiation, it did encourage neuronal differentiation, a function not seen in its 4'-demethoxylated counterpart. nih.gov This underscores the subtle yet profound influence of methoxy group positioning on directing cell fate. nih.gov

The following table summarizes the impact of different substitution patterns on the biological activities of various flavone derivatives.

| Compound | Substitution Pattern | Biological Activity | Reference |

| 7,8-dihydroxyflavone | 7-OH, 8-OH | Potent antitrypanosomal activity | nih.gov |

| 7,8-dimethoxyflavone | 7-OCH₃, 8-OCH₃ | Reduced antitrypanosomal activity | nih.gov |

| 4'-methoxyflavone (B190367) | 4'-OCH₃ | Neuroprotective (inhibits parthanatos) | nih.gov |

| 3',4'-dimethoxyflavone | 3'-OCH₃, 4'-OCH₃ | Neuroprotective (inhibits parthanatos), promotes neurogenesis | nih.govnih.gov |

| Velutin | 5-OH, 7-OCH₃, 3'-OCH₃, 4'-OH | Inhibits tyrosinase and melanogenesis | ebi.ac.uk |

| 3'-methoxyflavone derivative | 3'-OCH₃, non-bulky C2'/C4' groups | Induces astrocytogenesis | nih.gov |

Positional Effects of Functional Groups on Target Interactions

The specific placement of functional groups on the flavone's A, B, and C rings dictates how the molecule orients itself and interacts with its biological target. These positional effects are fundamental to the compound's mechanism of action.

The B-ring substitution pattern is particularly crucial for various biological activities. For instance, a 3'-methoxy group is considered critical for antiproliferative activity in certain cancer cell lines, while 3',4'-dimethoxy substitutions are more favorable for neuroprotective effects. The presence of an o-dihydroxy (catechol) group on the B ring is a significant feature for potent antioxidant activity, as it is involved in binding and neutralizing various radicals. mdpi.com

On the A-ring, methoxylation at the 5 and 7 positions has been correlated with antidiabetic effects, whereas substitutions at the 6 and 7 positions, as seen in eupatorin, enhance anti-inflammatory activity. The presence of a 4-aminophenoxy group at the sixth position of the A-ring, combined with a terminal phenoxy group on the B-ring, has been found to be beneficial for cancer-selective cytotoxicity in non-small cell lung cancer cell lines. mdpi.com

The C-ring also plays a vital role in target interactions. The carbonyl group at position 4 of the chromen-4-one ring commonly acts as a hydrogen bond acceptor, interacting with amino acid residues in various kinases like CK-2, CDK, and PIM-1. mdpi.com Hydroxy groups on the A, B, and C rings can act as both hydrogen bond donors and acceptors, facilitating interactions with a range of protein targets. mdpi.com Alkylation of the hydroxyl group at position 3 has been shown to generally increase the antiproliferative activity of flavonols against prostate cancer cell lines. mdpi.com

The planarity of the flavone structure, which influences its ability to intercalate with DNA or fit into enzyme active sites, is also affected by substituent positions. The exocyclic oxygen at O4 and the substitution pattern on the B-ring are essential for maintaining the planarity of the flavone molecule. acs.org

The table below illustrates the positional effects of functional groups on the target interactions of flavone derivatives.

| Position of Functional Group | Ring | Impact on Target Interaction | Reference |

| 3'-OCH₃ | B-ring | Critical for antiproliferative activity | |

| 3',4'-(OCH₃)₂ | B-ring | Favorable for neuroprotective effects | |

| o-dihydroxy (catechol) | B-ring | Potent antioxidant activity | mdpi.com |

| 5,7-(OCH₃)₂ | A-ring | Correlated with antidiabetic effects | |

| 6,7-substitutions | A-ring | Enhance anti-inflammatory activity | |

| 4-carbonyl | C-ring | Acts as a hydrogen bond acceptor with kinases | mdpi.com |

| 3-OH alkylation | C-ring | Increased antiproliferative activity in prostate cancer | mdpi.com |

Influence of Structural Features on Pharmacological Profiles

Methoxylation is known to enhance the metabolic stability of flavonoids compared to their hydroxylated counterparts. For example, 5,7-dimethoxyflavone (B190784) is more resistant to oxidation than 5,6,7-trihydroxyflavone (baicalein). This increased stability can lead to a more sustained therapeutic effect. The presence of methoxy groups generally increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a crucial factor for compounds targeting the central nervous system.

The presence of hydroxyl groups, while potentially reducing metabolic stability, is often essential for specific biological activities such as antioxidant effects, where they can scavenge free radicals. The number and location of these hydroxyl groups can fine-tune the antioxidant capacity. For instance, the addition of a hydroxyl group at position 8 in 5,8-dihydroxy-7,4'-dimethoxyflavone enhances its antioxidant capacity compared to a compound without this feature.

The hybridization of the flavone skeleton with other pharmacophore moieties can lead to new compounds with superior pharmacological profiles. mdpi.com For example, creating hybrid molecules by linking the flavone structure to other biologically active motifs can result in compounds with multitargeting capabilities.

The anti-inflammatory properties of these compounds are often linked to their ability to inhibit the production of pro-inflammatory cytokines and enzymes. ebi.ac.ukbiosynth.com Velutin, for example, effectively inhibits the expression of TNF-α and IL-6 by targeting specific signaling pathways. ebi.ac.uk

The table below outlines how different structural features influence the pharmacological profiles of dimethoxyflavone analogues.

| Structural Feature | Influence on Pharmacological Profile | Reference |

| Methoxylation | Enhanced metabolic stability and lipophilicity | |

| Hydroxylation | Key for antioxidant activity, can reduce metabolic stability | |

| Hybridization with other pharmacophores | Potential for superior and multitargeting pharmacological profiles | mdpi.com |

| Inhibition of pro-inflammatory cytokines | Contributes to anti-inflammatory activity | ebi.ac.uk |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dimethoxyflavone Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on flavonoids, including dimethoxyflavone analogues, to develop predictive models that can guide the design of new, more potent compounds. nih.govtandfonline.com

These models often utilize a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.gov For instance, the energies of the lowest-energy conformers, calculated using semiempirical methods like AM1, can be used as descriptors in QSAR analyses. nih.gov

QSAR studies on flavonoids have been applied to various biological activities, including their interaction with the GABA(A) receptor. tandfonline.com In such studies, a set of flavonoid compounds is divided into a training set, used to build the model, and a test set, used to validate its predictive power. tandfonline.com Techniques like multiple linear regression (MLR), artificial neural networks (ANN), and support vector machines (SVM) are employed to develop these models. tandfonline.com

For acetylcholinesterase (AChE) inhibitors, QSAR models have been developed using genetic functional approximation (GFA)-spline techniques. researchgate.net These studies have shown that the AChE inhibitory activity of flavonoids is highly dependent on their structural patterns, with flavones generally being better inhibitors than chalcones. researchgate.net Pharmacophore mapping, another computational technique, can identify the key structural features required for activity, such as hydrogen bond acceptors and hydrophobic regions. researchgate.net

While comprehensive QSAR studies specifically on this compound are not extensively detailed in the provided context, the principles and methodologies applied to other flavonoids are directly relevant. These computational approaches can be employed to correlate substituent electronic parameters (like the Hammett σ) with the activity of dimethoxyflavone analogues.

The table below provides an overview of QSAR modeling applications for flavonoid analogues.

| QSAR Application/Technique | Purpose | Key Findings/Descriptors | Reference |

| MLR, ANN, SVM | Modeling interaction with GABA(A) receptor | Utilizes various molecular descriptors after selecting the most relevant ones to build predictive models. | tandfonline.com |

| GFA-spline technique | Developing QSAR models for AChE inhibitors | Showed that flavones are generally better AChE inhibitors than chalcones. | researchgate.net |

| Pharmacophore mapping | Identifying essential structural features for AChE inhibition | Identified hydrogen bond acceptors and hydrophobic regions as key features. | researchgate.net |

| Molecular modeling (MOE) | Generating molecular models and calculating descriptors | Used to calculate descriptors for QSAR analysis of antitrypanosomal and antileishmanial activities. | nih.gov |

Metabolism and Preclinical Pharmacokinetics of 6,4 Dimethoxyflavone

In Vitro Metabolic Transformations and Metabolite Identification

The primary in vitro metabolic transformations for methoxyflavones involve O-demethylation and, to a lesser extent, ring hydroxylation. These reactions convert the relatively nonpolar parent compound into more polar metabolites that can be more easily eliminated from the body.

Research on the related compound 3',4'-dimethoxyflavone (B191118) shows that it is a substrate for cytochrome P450 enzymes, which catalyze its O-demethylation to form 3',4'-dihydroxyflavone. tandfonline.comnih.gov This process involves the removal of the methyl groups from the methoxy (B1213986) moieties, replacing them with hydroxyl groups. Studies on other methoxyflavones, such as nobiletin, also identify demethylation as a key metabolic step. researchgate.net

Based on these findings, the expected in vitro metabolites of 6,4'-dimethoxyflavone would primarily be its demethylated and hydroxylated derivatives. After the initial demethylation, the resulting hydroxylated compounds can undergo further Phase II conjugation reactions, such as glucuronidation and sulfation, which is a common fate for hydroxylated flavonoids. nih.govheimat-ltd.com

Table 1: Potential In Vitro Metabolites of this compound

| Parent Compound | Potential Metabolite | Metabolic Reaction |

|---|---|---|

| This compound | 6-Hydroxy-4'-methoxyflavone | O-demethylation |

| This compound | 4'-Hydroxy-6-methoxyflavone | O-demethylation |

| This compound | 6,4'-Dihydroxyflavone | Sequential O-demethylation |

| This compound | Hydroxylated dimethoxyflavone derivatives | Ring Hydroxylation |

Absorption, Distribution, and Elimination in Preclinical Animal Models

Preclinical studies in animal models, primarily rats, provide a framework for understanding the absorption, distribution, and elimination of dimethoxyflavones. While direct data for this compound is not available, research on 5,7-dimethoxyflavone (B190784) (5,7-DMF), a component of Kaempferia parviflora extract, offers a valuable proxy.

Distribution: Once absorbed, methoxyflavones distribute to various tissues. In rats, the highest concentrations of 5,7-DMF were found in the liver and kidneys, with lower levels detected in the lungs, testes, and brain. nih.govnih.gov The relatively high accumulation in the liver is consistent with its role as the primary site of metabolism.

Elimination: Elimination occurs mainly through the excretion of metabolites. The parent compounds are metabolized into demethylated, sulfated, and glucuronidated forms, which are then primarily eliminated in the urine. nih.govheimat-ltd.com Demethylated metabolites are also found in the feces. nih.gov The elimination half-life for dimethoxyflavones in rats is typically in the range of 3 to 6 hours. nih.gov

Table 2: Illustrative Pharmacokinetic Parameters of 5,7-Dimethoxyflavone in Rats (Oral Administration)

| Parameter | Value | Description |

|---|---|---|

| Tmax (Time to Cmax) | ~1-2 hours nih.gov | Time taken to reach the maximum concentration in plasma. |

| Cmax (Maximum Concentration) | 0.55 - 0.88 µg/mL nih.gov | The peak plasma concentration achieved. |

| t½ (Elimination Half-life) | ~5.85 hours heimat-ltd.com | Time required for the plasma concentration to reduce by half. |

| Oral Bioavailability | 1 - 4% nih.govheimat-ltd.com | The fraction of the administered dose that reaches systemic circulation. |

| Primary Distribution Sites | Liver, Kidney nih.govnih.gov | Tissues with the highest concentration of the compound. |

| Primary Elimination Route | Urine (as metabolites) nih.govheimat-ltd.com | The main pathway for removing the compound from the body. |

Note: Data is for 5,7-dimethoxyflavone and serves as a representative example for a dimethoxyflavone compound.

Role of Metabolic Enzymes in Compound Biotransformation

The biotransformation of this compound is driven by Phase I and Phase II metabolic enzymes.

Phase I Metabolism: Cytochrome P450 (CYP) enzymes are the principal drivers of Phase I metabolism for methoxyflavones. nih.govmdpi.com Specific isozymes, particularly those in the CYP1 family, are highly active in their biotransformation.

CYP1B1: This enzyme is known to effectively catalyze the O-demethylation of various methoxyflavones. nih.govresearchgate.net Studies on 3',4'-dimethoxyflavone confirmed it is a good substrate for CYP1B1, which converts it to both O-demethylated and ring-oxidized products. tandfonline.comnih.gov Methoxyflavonoids often show a selective interaction with CYP1B1. nih.gov

CYP1A1 & CYP1A2: These enzymes are also involved in the metabolism of methoxyflavones, primarily through O-demethylation and hydroxylation. researchgate.netnih.gov

CYP2A13: This enzyme, found mainly in the respiratory tract, also demonstrates the ability to O-demethylate methoxyflavones, though often at different rates than the CYP1 family enzymes. tandfonline.comnih.govresearchgate.net

Phase II Metabolism: The hydroxylated metabolites produced by CYP enzymes are subsequently targeted by Phase II conjugation enzymes. These enzymes attach polar molecules like glucuronic acid or sulfate (B86663) to the metabolites, a process that greatly increases their water solubility and facilitates their excretion from the body. nih.govheimat-ltd.com This two-phase process is a classic detoxification pathway for xenobiotic compounds like flavonoids.

Table 3: Key Metabolic Enzymes in the Biotransformation of Methoxyflavones

| Enzyme Family | Specific Enzyme | Role in Methoxyflavone Metabolism |

|---|---|---|

| Cytochrome P450 (Phase I) | CYP1B1 | Primary enzyme for O-demethylation and ring hydroxylation. tandfonline.comnih.govnih.gov |

| Cytochrome P450 (Phase I) | CYP1A1 / CYP1A2 | O-demethylation and hydroxylation. researchgate.netnih.gov |

| Cytochrome P450 (Phase I) | CYP2A13 | O-demethylation. tandfonline.comresearchgate.net |

| Transferases (Phase II) | UGTs (Uridine 5'-diphospho-glucuronosyltransferases) | Glucuronidation of hydroxylated metabolites. nih.govheimat-ltd.com |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 3',4'-Dihydroxyflavone |

| 3',4'-Dimethoxyflavone |

| 5,7-Dimethoxyflavone (5,7-DMF) |

| 5,7,4'-Trimethoxyflavone |

| 6,4'-Dihydroxyflavone |

| This compound |

| 6-Hydroxy-4'-methoxyflavone |

| 4'-Hydroxy-6-methoxyflavone |

| Chrysin (B1683763) (5,7-dihydroxyflavone) |

Advanced Analytical and Characterization Methodologies in 6,4 Dimethoxyflavone Research

Spectroscopic Techniques for Structural Elucidation (NMR, MS, IR, UV)

Spectroscopic methods are fundamental in determining the molecular structure of 6,4'-Dimethoxyflavone. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for detailing the carbon-hydrogen framework of this compound. In the ¹H NMR spectrum, distinct signals for the aromatic protons and the methoxy (B1213986) groups are observed. spectrabase.com For instance, in a related compound, 6-hydroxy-7,4'-dimethoxyflavone, two methoxy singlet signals were identified at δ 3.82 and δ 3.89 ppm in the ¹H NMR (CDCl₃) spectra. bas.bg The solvent used can influence the chemical shifts, with DMSO-d6 being a common choice for these types of compounds. spectrabase.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which has a molecular weight of 282.3 g/mol and an exact mass of 282.089209 g/mol . spectrabase.com Techniques like Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry can provide structural information about the substitution pattern of the A-ring through collision-induced dissociation of the protonated molecule. nih.gov The fragmentation pattern is instrumental in identifying the positions of the methoxy groups on the flavone (B191248) core. phcogj.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the this compound molecule. Characteristic absorption bands for the carbonyl group (C=O) of the γ-pyrone ring, C-O-C stretching of the methoxy groups, and C=C stretching of the aromatic rings are typically observed. clockss.orgrsc.org

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavone chromophore. researchgate.net The UV spectrum of a flavone in methanol (B129727) typically shows two main absorption peaks, referred to as Band I and Band II, which are indicative of the flavone nucleus. phcogj.com For example, a study on related flavones reported UV absorption maxima that helped in their identification. jppres.com

Table 1: Spectroscopic Data for this compound and Related Compounds

| Technique | Compound | Key Observations | Reference |

|---|---|---|---|

| ¹H NMR | This compound | Spectrum recorded in DMSO-d6. | spectrabase.com |

| ¹H NMR | 6-hydroxy-7,4'-dimethoxyflavone | Methoxy singlets at δ 3.82 and δ 3.89. | bas.bg |

| MS | This compound | Molecular Weight: 282.3 g/mol, Exact Mass: 282.089209 g/mol. | spectrabase.com |

| MS | Flavonoids | APCI-MS reveals A-ring substitution patterns. | nih.gov |

| IR | 7-(3-hydroxypropanoyl)-6,4'-dimethoxyflavone | Characteristic IR spectra used for structural confirmation. | clockss.org |

| UV | Flavones | Two major absorption peaks (Band I and Band II) in methanol. | phcogj.com |

Chromatographic Methods for Purity Assessment and Quantification in Biological Matrices (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for its quantification in complex mixtures such as plant extracts and biological samples. anjs.edu.iq

HPLC methods, particularly when coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), offer high sensitivity and selectivity. nih.govchromatographyonline.com Reversed-phase chromatography, using a C18 column, is the most common approach for separating flavonoids. anjs.edu.iqscielo.br The mobile phase typically consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an acidified aqueous solution. scielo.brnih.govmdpi.com

For quantification, a validated HPLC method is essential. scielo.br This involves establishing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. chromatographyonline.comnih.gov For instance, a study on various flavonoids developed an HPLC method with a wide linearity range and low LOD and LOQ values, demonstrating its suitability for quantitative analysis. scielo.br The use of a DAD allows for the simultaneous monitoring of different wavelengths, which can be advantageous when analyzing complex samples with overlapping peaks. nih.govscielo.br The specificity of the method is confirmed by ensuring the complete separation of the target compound from other components in the sample matrix. chromatographyonline.commdpi.com

Table 2: HPLC Method Parameters for Flavonoid Analysis

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Column | Stationary phase used for separation. | Agilent Eclipse Plus C₁₈ (250 mm × 4.6 mm, 5 μm) | nih.gov |

| Mobile Phase | Solvents used for elution. | Acetonitrile and water with 0.2% acetic acid (gradient elution). | scielo.br |

| Detection | Method for detecting the analyte. | Diode Array Detector (DAD) at 254 nm and 289 nm. | scielo.br |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min | scielo.brnih.gov |

| Linearity (r²) | Correlation coefficient of the calibration curve. | > 0.999 | nih.govmdpi.com |

| LOD | Lowest concentration that can be detected. | 0.01-0.28 µg/mL | scielo.br |

| LOQ | Lowest concentration that can be quantified with acceptable precision and accuracy. | 0.02 - 0.55 µg/mL | scielo.br |

Advanced Techniques for Interaction Studies (e.g., Molecular Docking Validation)

To understand the biological activity of this compound, advanced techniques are employed to study its interactions with molecular targets, such as proteins and enzymes. Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target protein. ekb.eglidsen.com

Molecular docking studies can provide valuable insights into the potential mechanisms of action. For example, docking simulations have been used to investigate the interaction of flavonoids with various enzymes and receptors. nih.govbiointerfaceresearch.com The results of these simulations, often expressed as a binding energy or docking score, can suggest how strongly the compound binds to the target. lidsen.combiointerfaceresearch.com

It is crucial to validate the predictions from molecular docking with experimental data. researchgate.nettandfonline.com Experimental validation can involve various in vitro assays to confirm the predicted biological activity. For instance, if docking studies suggest that this compound inhibits a particular enzyme, enzyme inhibition assays would be performed to verify this prediction. This integrated approach of computational prediction followed by experimental validation provides a robust framework for investigating the biological effects of this compound. researchgate.nettandfonline.com

Computational and in Silico Approaches in 6,4 Dimethoxyflavone Research

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.egunsoed.ac.id This method is instrumental in identifying potential protein targets for a ligand, such as 6,4'-Dimethoxyflavone, and estimating the strength of their interaction, often expressed as binding energy or affinity. A lower binding energy typically indicates a more stable and favorable interaction. semanticscholar.org

While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available research, studies on its derivatives and isomers provide valuable insights into its potential interactions. For instance, a study involving a complex derivative, 7-O-α-D-glucopyranosyl-3,5-dihydroxy-3′-(4′′-acetoxyl-3′′-methylbutyl)-6,4′-dimethoxyflavone, identified a strong interaction with Cytochrome P450 (CYP450) with a binding energy of -9.4 kcal/mol. nih.gov This interaction was stabilized by five hydrogen bonds with key amino acid residues TRP120, ARG43, THR301, and GLY296. nih.gov

To further illustrate the utility of this approach for flavones, related dimethoxyflavone compounds have been docked against various protein targets. For example, 5-hydroxy-7,4'-dimethoxyflavone was predicted to be an anti-aging agent through its interaction with Matrix Metalloproteinase 1 (MMP1), exhibiting a binding affinity of -9.8 kcal/mol. pandawainstitute.com In another study, various flavone (B191248) derivatives were evaluated as potential inhibitors of the RmlA enzyme in Pseudomonas aeruginosa, a target for antimicrobial drug development. ekb.eg The binding affinities of these compounds highlighted their potential as effective inhibitors. ekb.eg

These examples underscore the power of molecular docking to screen potential protein targets and predict the binding affinity of flavonoid compounds. The data generated from such studies are crucial for prioritizing compounds for further experimental validation.

| Compound | Protein Target | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| 7-O-α-D-glucopyranosyl-3,5-dihydroxy-3′-(4′′-acetoxyl-3′′-methylbutyl)-6,4′-dimethoxyflavone | Cytochrome P450 (CYP450) | -9.4 | TRP120, ARG43, THR301, GLY296 nih.gov |

| 5-hydroxy-7,4'-dimethoxyflavone | Matrix Metalloproteinase 1 (MMP1) | -9.8 | ASN 180, LEU 181, ALA 182 pandawainstitute.com |

| Querciturone | RmlA | -9.60 | LYS249, GLY115, TYR114, GLN246, ASP117 ekb.eg |

| Isoquercetin | RmlA | -9.20 | Not specified |

| Spiraeoside | RmlA | -8.60 | Not specified |

Molecular Dynamics Simulations for Ligand-Protein Interaction Analysis

Molecular dynamics (MD) simulations offer a more dynamic view of ligand-protein interactions compared to the relatively static picture provided by molecular docking. nih.govmdpi.com By simulating the movements of atoms and molecules over time, MD can reveal the stability of a ligand-protein complex, conformational changes that occur upon binding, and the intricate network of interactions that hold them together. nih.govnih.gov This powerful computational tool is essential for understanding the nuanced behavior of a compound within a biological system. mdpi.com

Currently, specific molecular dynamics simulation studies focused on this compound are not readily found in the scientific literature. However, research on its isomers provides a clear illustration of the methodology. For example, MD simulations have been employed to study the interaction of 3',5'-dimethoxyflavone (B1248621) with Cyclin-Dependent Kinase 2 (CDK2), a key protein in cell cycle regulation. These simulations help to confirm the stability of the predicted binding pose from molecular docking and analyze the dynamic behavior of the ligand within the protein's active site over a set period, such as 50 nanoseconds.

Chemoinformatics and Virtual Screening for Novel this compound Scaffolds

Chemoinformatics combines chemistry, computer science, and information technology to analyze vast datasets of chemical compounds. nih.gov A key application of chemoinformatics is virtual screening, a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. semanticscholar.orgnih.gov This approach accelerates the drug discovery process by narrowing down the number of candidates for experimental testing. nih.gov

While there are no specific reports on virtual screening campaigns that have used this compound as a starting point to discover novel scaffolds, related studies on similar flavonoids demonstrate the potential of this approach. For instance, a virtual screening of the FooDB database, which contains a wide range of dietary compounds, identified 7,4'-dimethoxyflavone (B191123) as a potential inhibitor of CYP3A4, a crucial enzyme in drug metabolism. acs.org In another study, a virtual screening of a database of Indonesian herbal compounds identified 5,8-dihydroxy-7,4'-dimethoxyflavone as a potential inhibitor of the neuraminidase protein from the influenza virus, with a binding energy of -7.07 kcal/mol. semanticscholar.org

These examples highlight how virtual screening can be effectively used to explore the chemical space around the this compound scaffold. By starting with the known structure of this compound, researchers can computationally screen for similar molecules or design new ones with potentially improved biological activities. This process can lead to the discovery of novel therapeutic agents with diverse applications.

Future Research Directions and Therapeutic Potential in Preclinical Drug Discovery

Development of 6,4'-Dimethoxyflavone Analogues as Lead Compounds

The structural backbone of this compound presents a promising scaffold for the development of novel therapeutic agents. Researchers are actively synthesizing and evaluating analogues to enhance its inherent biological activities and improve pharmacokinetic properties. mdpi.commdpi.com The goal is to create lead compounds with superior efficacy and specificity for various disease targets.

Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research has shown that the methoxylation pattern on the flavone (B191248) core is a key determinant of its biological effects. Studies on related methoxylated flavones have demonstrated that these modifications can significantly influence their anticancer and neuroprotective activities. nih.govnih.gov For example, the addition of a methoxy (B1213986) group at the 3' position to 4'-methoxyflavone (B190367) was found to confer the ability to inhibit parthanatos, a specific form of cell death, without abolishing this protective effect. nih.gov

The synthesis of new derivatives involves various chemical modifications, such as halogenation, glycosylation, or the introduction of different functional groups to the flavone ring. mdpi.com For example, the functionalization of a flavone ring with an aminophenoxy moiety has been explored to enhance cancer-selective cytotoxicity. mdpi.com These structural alterations aim to create analogues with improved binding affinity to molecular targets and better metabolic stability. mdpi.comnih.gov In silico docking simulations are often employed to predict the interaction of these new analogues with specific biological targets, such as enzymes and receptors, guiding the design of more potent compounds. mdpi.com

Table 1: Examples of this compound Analogues and Related Flavonoids in Research

| Compound Name | Investigated Activity | Reference |

| 3',4'-Dimethoxyflavone (B191118) | Neuroprotective, PARP-1 inhibitor | nih.gov |

| 4'-Methoxyflavone | Neuroprotective, PARP-1 inhibitor | nih.gov |

| 5,7-Dimethoxyflavone (B190784) | Anticancer, Chemopreventive | nih.govishwarnaturefarms.com |

| 7,4'-Dimethoxyflavone (B191123) | Aromatase inhibitor | nih.gov |

| 5,7,4'-Trimethoxyflavone | Chemopreventive | nih.gov |

| Tricin (B192558) (4′,5,7-trihydroxy-3′,5′-dimethoxyflavone) | Antiangiogenic, Anticancer | spandidos-publications.comnih.gov |

| 3,5-dibromo-4,6-dimethoxyflavone derivatives | Anticancer (Lung) | mdpi.com |

Exploration of Combination Therapies with this compound

Investigating the synergistic effects of this compound in combination with existing therapeutic agents is a promising strategy to enhance treatment efficacy and overcome drug resistance. This approach is being explored in various disease contexts, particularly in cancer and infectious diseases. ljmu.ac.ukresearchgate.net

In oncology, combining this compound and its analogues with standard chemotherapeutic drugs is a key area of interest. For example, studies have shown that 4'-methoxyflavone, a related compound, can sensitize HeLa cells to the effects of cisplatin (B142131) and doxorubicin. ljmu.ac.uk The rationale behind this strategy is that the flavonoid may modulate cellular pathways that are complementary to the mechanism of action of the cytotoxic drug, leading to a more potent antitumor effect.

Similarly, in the context of infectious diseases, combination therapy holds promise. Research on 5-hydroxy-7,4'-dimethoxyflavone demonstrated a synergistic antifungal effect when combined with miconazole (B906) against Candida albicans. researchgate.net This suggests that dimethoxyflavones could be used to enhance the efficacy of existing antifungal medications. The mechanism for such synergy can involve the inhibition of drug efflux pumps in the pathogen, a strategy that is gaining attention in combating antimicrobial resistance. researchgate.net

The fractional inhibitory concentration index (FICI) is a standard method used to quantify the nature of the interaction between two antimicrobial agents, defining it as synergistic, additive, indifferent, or antagonistic. acs.org

Identification of Novel Molecular Targets for this compound

A critical aspect of future research is the comprehensive identification and validation of the molecular targets of this compound. biosynth.commdpi.com While some targets are known, a deeper understanding of its mechanism of action at the molecular level is essential for its development as a therapeutic agent.

Current research indicates that this compound and its analogues interact with a variety of cellular targets. For instance, certain dimethoxyflavones have been identified as inhibitors of enzymes like aromatase and poly (ADP-ribose) polymerase (PARP). nih.govljmu.ac.uk The inhibition of aromatase is a key strategy in the treatment of hormone-dependent breast cancer, while PARP inhibitors are used in the therapy of cancers with specific DNA repair defects. nih.govljmu.ac.uk

Modern research methodologies are being employed to uncover novel targets. "Omics" approaches, such as transcriptomics (RNA-seq), can identify genes that are differentially expressed in cells treated with the compound, providing clues about the pathways it modulates. Molecular docking studies, using software like AutoDock, can computationally model the interaction of this compound with a wide range of proteins, predicting potential binding partners. These in silico predictions can then be validated through in vitro and in vivo experiments.

Furthermore, studies have shown that some flavonoids can modulate signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cell survival. The aryl hydrocarbon receptor (AhR) has also been identified as a target for 3',4'-dimethoxyflavone, which acts as a competitive antagonist. researchgate.netd-nb.info

Preclinical Efficacy Studies in Complex Disease Models